molecular formula C8H4FNO3 B1441937 6-Fluorobenzo[D]isoxazole-3-carboxylic acid CAS No. 894789-43-6

6-Fluorobenzo[D]isoxazole-3-carboxylic acid

Cat. No. B1441937
CAS RN: 894789-43-6
M. Wt: 181.12 g/mol
InChI Key: HROCHLQLWNRYQX-UHFFFAOYSA-N
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Description

6-Fluorobenzo[D]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4FNO3 . It has a molecular weight of 181.12 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[D]isoxazole-3-carboxylic acid consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including 6-Fluorobenzo[D]isoxazole-3-carboxylic acid, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

6-Fluorobenzo[D]isoxazole-3-carboxylic acid has a molecular weight of 181.12 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Scientific Research Applications

Drug Discovery and Development

6-Fluorobenzo[D]isoxazole-3-carboxylic acid is a valuable scaffold in drug discovery due to its isoxazole ring. Isoxazoles are five-membered heterocyclic compounds that are commonly found in many commercially available drugs . The isoxazole moiety is known for its diverse biological activities, which makes it a significant pharmacophore in the development of new therapeutic agents.

Anticancer Research

The isoxazole ring, which is part of the 6-Fluorobenzo[D]isoxazole-3-carboxylic acid structure, has been identified as a core structure in anticancer drug design . Its incorporation into drug molecules can lead to compounds with potential anticancer properties, making it an important area of research for novel cancer treatments.

Antibacterial and Antimicrobial Activity

Functionalized isoxazole scaffolds, like 6-Fluorobenzo[D]isoxazole-3-carboxylic acid, exhibit antibacterial and antimicrobial activities . This makes them useful for the synthesis of new antibiotics and antimicrobial agents, addressing the growing concern of antibiotic resistance.

HDAC Inhibitors

Isoxazole derivatives are explored as potential Histone Deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which is involved in the regulation of gene expression and has implications in cancer therapy.

Nanocatalysis

The isoxazole ring found in 6-Fluorobenzo[D]isoxazole-3-carboxylic acid can be utilized in nanocatalysis research . Nanocatalysts are used to accelerate chemical reactions at the nanoscale, and the unique properties of isoxazoles can contribute to the development of more efficient catalytic processes.

Sensing Applications

Due to the chemical diversity and reactivity of the isoxazole ring, compounds like 6-Fluorobenzo[D]isoxazole-3-carboxylic acid can be used in the design of chemical sensors . These sensors can detect various substances or changes in the environment, which is valuable in analytical chemistry and environmental monitoring.

Future Directions

The future directions in the field of isoxazole synthesis, including 6-Fluorobenzo[D]isoxazole-3-carboxylic acid, involve the development of new eco-friendly synthetic strategies . Given the drawbacks associated with metal-catalyzed reactions, there is a significant interest in developing alternate metal-free synthetic routes .

properties

IUPAC Name

6-fluoro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROCHLQLWNRYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716984
Record name 6-Fluoro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[D]isoxazole-3-carboxylic acid

CAS RN

894789-43-6
Record name 6-Fluoro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2-benzoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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